N'-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyridinyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the ethanediamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated precursors with nucleophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- 1-(4-Fluorophenyl)piperazine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of substituents, which confer distinct pharmacological properties and potential therapeutic applications. Its structure allows for specific interactions with biological targets that may not be achievable with other similar compounds.
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-36-25-7-3-2-5-21(25)18-30-26(34)27(35)31-19-24(20-6-4-12-29-17-20)33-15-13-32(14-16-33)23-10-8-22(28)9-11-23/h2-12,17,24H,13-16,18-19H2,1H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHHSWLALICWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.